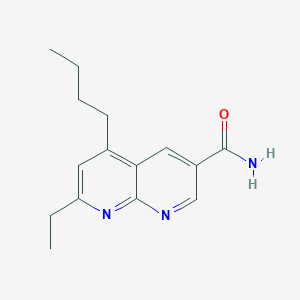
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide, can be achieved through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminopyridine and a carbonyl compound under acidic conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and multicomponent reactions are also employed to construct the naphthyridine core .
Industrial Production Methods
Industrial production of 1,8-naphthyridines often involves scalable and eco-friendly methods. For instance, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere . This method is advantageous due to its high yield and environmentally benign conditions.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .
Scientific Research Applications
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interact with DNA to exert its antimicrobial effects . In cancer treatment, it could interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer with similar biological activities but different structural arrangement.
1,6-Naphthyridine: Known for its anticancer properties and used in similar applications.
1,7-Naphthyridine: Exhibits unique photochemical properties and is used in materials science.
Uniqueness
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other naphthyridine isomers .
Properties
CAS No. |
647841-82-5 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-butyl-7-ethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-3-5-6-10-7-12(4-2)18-15-13(10)8-11(9-17-15)14(16)19/h7-9H,3-6H2,1-2H3,(H2,16,19) |
InChI Key |
JRUVUVMIIVHIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C=C(C=NC2=NC(=C1)CC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















